molecular formula C28H35NO11 B14656621 1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid CAS No. 40680-81-7

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid

Cat. No.: B14656621
CAS No.: 40680-81-7
M. Wt: 561.6 g/mol
InChI Key: MGMCILWMFLPMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, morpholin-4-ylethoxy, benzofuran, and methoxyphenyl groups, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy and morpholin-4-ylethoxy groups through etherification reactions. The final step involves the formation of the propan-1-ol moiety via a Grignard reaction or similar nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and morpholin-4-ylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
  • 4-(2-morpholin-4-ylethoxy)aniline

Uniqueness

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

40680-81-7

Molecular Formula

C28H35NO11

Molecular Weight

561.6 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid

InChI

InChI=1S/C26H33NO7.C2H2O4/c1-29-19-7-4-18(5-8-19)6-9-21(28)22-23(30-2)20-10-14-33-24(20)26(31-3)25(22)34-17-13-27-11-15-32-16-12-27;3-1(4)2(5)6/h4-5,7-8,10,14,21,28H,6,9,11-13,15-17H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

MGMCILWMFLPMPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(C2=C(C3=C(C(=C2OCCN4CCOCC4)OC)OC=C3)OC)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.